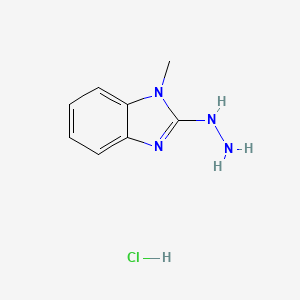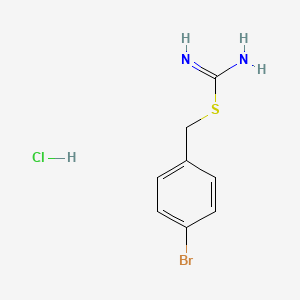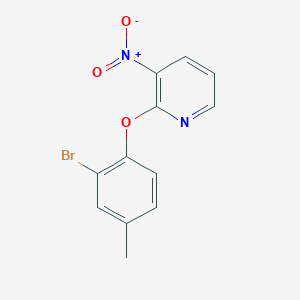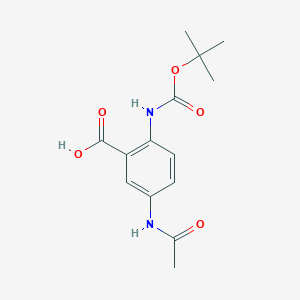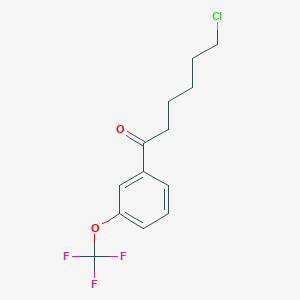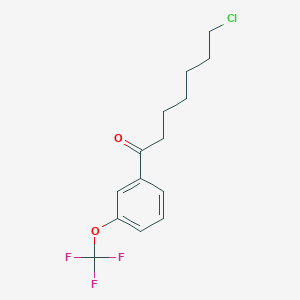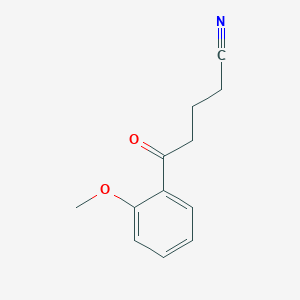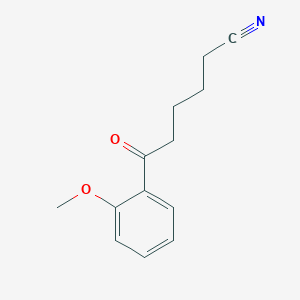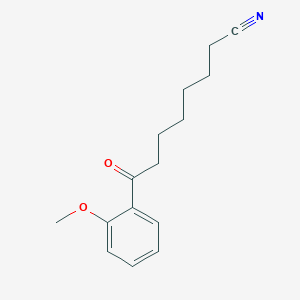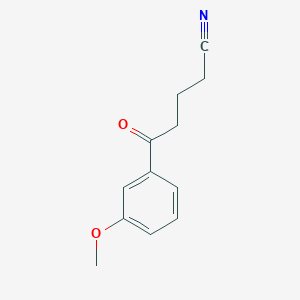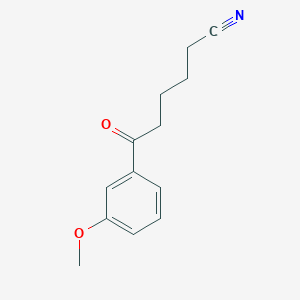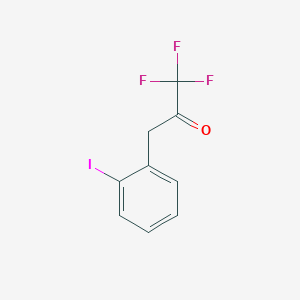
3-(2-Iodophenyl)-1,1,1-trifluoro-2-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Iodophenyl)-1,1,1-trifluoro-2-propanone is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a trifluoromethyl ketone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Iodophenyl)-1,1,1-trifluoro-2-propanone typically involves the iodination of a suitable precursor followed by the introduction of the trifluoromethyl ketone group. One common method involves the reaction of 2-iodophenylboronic acid with trifluoroacetone in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is typically heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
3-(2-Iodophenyl)-1,1,1-trifluoro-2-propanone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenyl ring can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: The trifluoromethyl ketone group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used in solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed
Substitution: Products such as 3-(2-Azidophenyl)-1,1,1-trifluoro-2-propanone or 3-(2-Thiocyanatophenyl)-1,1,1-trifluoro-2-propanone.
Oxidation: Products such as 3-(2-Iodophenyl)-1,1,1-trifluoro-2-propanol or 3-(2-Iodophenyl)-1,1,1-trifluoro-2-propanal.
Reduction: Products such as 3-(2-Iodophenyl)-1,1,1-trifluoro-2-propanol.
科学研究应用
3-(2-Iodophenyl)-1,1,1-trifluoro-2-propanone has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study the interactions of iodine-containing compounds with biological systems, providing insights into their mechanisms of action.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2-Iodophenyl)-1,1,1-trifluoro-2-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can form halogen bonds with electron-rich sites on proteins or nucleic acids, influencing their structure and function. Additionally, the trifluoromethyl ketone group can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological activity.
相似化合物的比较
Similar Compounds
3-(2-Bromophenyl)-1,1,1-trifluoro-2-propanone: Similar in structure but with a bromine atom instead of iodine.
3-(2-Chlorophenyl)-1,1,1-trifluoro-2-propanone: Contains a chlorine atom instead of iodine.
3-(2-Fluorophenyl)-1,1,1-trifluoro-2-propanone: Contains a fluorine atom instead of iodine.
Uniqueness
3-(2-Iodophenyl)-1,1,1-trifluoro-2-propanone is unique due to the presence of the iodine atom, which imparts distinct reactivity and interaction profiles compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine contribute to stronger halogen bonding and different electronic effects, making this compound particularly valuable in specific synthetic and biological applications.
属性
IUPAC Name |
1,1,1-trifluoro-3-(2-iodophenyl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3IO/c10-9(11,12)8(14)5-6-3-1-2-4-7(6)13/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPSEKBWTADVEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C(F)(F)F)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645251 |
Source


|
| Record name | 1,1,1-Trifluoro-3-(2-iodophenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-65-0 |
Source


|
| Record name | 1,1,1-Trifluoro-3-(2-iodophenyl)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Trifluoro-3-(2-iodophenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B1325153.png)
![[1-({[(4-Fluorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B1325155.png)
![N-{[(1S,5S)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methano-pyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-leucine](/img/structure/B1325161.png)
